beta-CCB Binding Affinity at the Benzodiazepine Receptor: Ki = 3 nM vs. Other β-Carboline Esters
beta-CCB inhibits [3H]flunitrazepam binding to bovine cerebral cortex benzodiazepine receptors with a Ki of 3 nM, as determined by competitive displacement assays [1]. This affinity is high, yet structure-activity relationship studies demonstrate that the n-butyl ester (beta-CCB) is 'considerably less active' than the corresponding methyl (beta-CCM) and ethyl (beta-CCE) esters [2]. The affinity of β-carboline-3-carboxylates is profoundly dependent on the molecular size and hydrophobicity of the ester alcohol component, with the methyl, ethyl, and n-propyl esters being the most potent, while the n-butyl, benzyl, and 3-pyridylmethyl esters exhibit lower activity [2].
| Evidence Dimension | Binding affinity (Ki) at central benzodiazepine receptor |
|---|---|
| Target Compound Data | Ki = 3 nM (displacement of [3H]flunitrazepam) |
| Comparator Or Baseline | beta-CCM (methyl ester) and beta-CCE (ethyl ester) are described as 'clearly the most potent' in the same study; beta-CCB is 'considerably less active' [2]. |
| Quantified Difference | beta-CCB (3 nM) is a high-affinity ligand, but has lower affinity than the methyl and ethyl esters (exact Ki values for beta-CCM and beta-CCE not provided in the cited study; relative ranking from SAR analysis). |
| Conditions | Bovine cerebral cortex membranes; [3H]flunitrazepam as radioligand. |
Why This Matters
The n-butyl ester chain of beta-CCB confers a distinct affinity profile within the β-carboline series, which directly influences its in vivo potency and bioavailability compared to shorter-chain analogs; this must be considered when selecting a tool compound for benzodiazepine receptor modulation studies.
- [1] Peña C, Medina JH, Novas ML, Paladini AC, De Robertis E. Isolation and identification in bovine cerebral cortex of n-butyl beta-carboline-3-carboxylate, a potent benzodiazepine binding inhibitor. Proc Natl Acad Sci U S A. 1986 Jul;83(13):4952-6. doi: 10.1073/pnas.83.13.4952. PMID: 3014519. View Source
- [2] Lippke KP, Schunack WG, Wenning W, Müller WE. β-Carbolines as benzodiazepine receptor ligands. 1. Synthesis and benzodiazepine receptor interaction of esters of β-carboline-3-carboxylic acid. J Med Chem. 1983 Apr;26(4):499-503. doi: 10.1021/jm00358a006. PMID: 6300400. View Source
